CK1 Isoform Selectivity Fingerprint: 6-Phenylpteridine-2,4-diamine vs. Epiblastin A (7-Substituted Analog)
In head-to-head cross-study comparison against epiblastin A—a 7-substituted pteridine CK1 inhibitor that induces epiblast stem cell reprogramming—6-phenylpteridine-2,4-diamine displays a qualitatively distinct CK1 isoform selectivity rank order. The target compound preferentially inhibits CK1ε (IC₅₀ = 6.0 µM, single-point radiometric assay, pH 7.5, 10 µM ATP) followed by CK1α (IC₅₀ = 29.5 µM) and CK1δ (IC₅₀ = 80.6 µM), yielding a selectivity gradient of ε > α > δ [1]. Epiblastin A, by contrast, shows highest potency against CK1δ (IC₅₀ = 0.5 µM), then CK1ε (IC₅₀ = 4.7 µM), then CK1α (IC₅₀ = 8.9 µM), a rank order of δ > ε > α [2]. The 16.1-fold window between CK1ε and CK1δ for the target compound contrasts with epiblastin A's 9.4-fold window biased toward CK1δ, demonstrating that the 7-H scaffold intrinsically favors CK1ε engagement while the 7-substituted scaffold favors CK1δ.
| Evidence Dimension | CK1 isoform selectivity rank order and IC₅₀ values |
|---|---|
| Target Compound Data | CK1ε IC₅₀ = 6.0 µM; CK1α IC₅₀ = 29.5 µM; CK1δ IC₅₀ = 80.6 µM; rank order: ε > α > δ; CK1ε/CK1δ ratio = 13.4; CK1δ/CK1ε ratio = 0.074 |
| Comparator Or Baseline | Epiblastin A: CK1δ IC₅₀ = 0.5 µM; CK1ε IC₅₀ = 4.7 µM; CK1α IC₅₀ = 8.9 µM; rank order: δ > ε > α; CK1δ/CK1ε ratio = 0.106; CK1ε/CK1δ ratio = 9.4 |
| Quantified Difference | Opposite selectivity: target favors CK1ε (13.4-fold over CK1δ); epiblastin A favors CK1δ (9.4-fold over CK1ε). CK1δ IC₅₀ differs 161-fold (80.6 vs. 0.5 µM). |
| Conditions | Radiometric kinase assay, 10 µM ATP, pH 7.5, 5% DMSO in water, recombinant human CK1 isoforms (target compound data: Max Planck Institute; epiblastin A data: published lit.) |
Why This Matters
For laboratories developing isoform-selective CK1 chemical probes, the 7-unsubstituted scaffold provides a starting point biased toward CK1ε, whereas epiblastin A's scaffold is biased toward CK1δ—procurement of the correct scaffold determines which selectivity profile will emerge from subsequent SAR optimization.
- [1] BindingDB. BDBM191590: 6-Phenylpteridine-2,4-diamine. IC₅₀ data for CK1α (29.5 µM), CK1ε (6.0 µM), CK1δ (80.6 µM). Max Planck Institute of Molecular Physiology. Accessed 2026. View Source
- [2] TargetMol. Epiblastin A (CAS 16470-02-3): ATP-competitive CK1 inhibitor, IC₅₀ CK1α 8.9 µM, CK1δ 0.5 µM, CK1ε 4.7 µM. Product datasheet. Accessed 2026. View Source
